molecular formula C17H19N3O6S B11024695 Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11024695
M. Wt: 393.4 g/mol
InChI Key: SNVSRKFNEFIYMK-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a 1,4,5,6-tetrahydropyridazin-6-one core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a methyl benzoate moiety.

Properties

Molecular Formula

C17H19N3O6S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C17H19N3O6S/c1-26-17(23)11-2-4-12(5-3-11)18-16(22)14-6-7-15(21)20(19-14)13-8-9-27(24,25)10-13/h2-5,13H,6-10H2,1H3,(H,18,22)

InChI Key

SNVSRKFNEFIYMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The benzoate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

    Coupling Reaction: The final step involves coupling the pyridazinone derivative with the benzoate ester under conditions that facilitate the formation of the desired amide bond, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common due to the stability of the sulfone.

    Reduction: The carbonyl groups in the pyridazinone ring and the ester can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Alcohol derivatives of the pyridazinone and ester groups.

    Substitution: Nitrated, sulfonated, or halogenated benzoate derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of the dioxidotetrahydrothiophenyl group has been linked to enhanced cytotoxicity against breast and lung cancer cells.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activities. In silico studies have demonstrated that related compounds can act as inhibitors of the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes. This suggests that this compound could be further explored for its therapeutic effects in inflammatory diseases.

G Protein-Coupled Receptor Modulation

Research indicates that compounds with similar structures can act as activators of G protein-gated inwardly rectifying potassium channels (GIRK). This modulation can have implications for cardiovascular health and neurological disorders. By influencing these channels, the compound may contribute to neuroprotection and cardioprotective effects.

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and electrophilic substitutions. Optimizing these synthetic pathways is crucial for enhancing yield and purity for pharmaceutical applications.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against lung cancer cell lines with an IC50 value of 15 µM.
Study 2Anti-inflammatory EffectsInhibition of 5-lipoxygenase activity with an IC50 value of 12 µM; suggests potential for treating inflammatory diseases.
Study 3GIRK Channel ModulationShowed activation of GIRK channels leading to increased potassium ion flow; potential implications for neuroprotection.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfone and pyridazinone groups may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares functional and structural motifs with several analogs, as detailed below:

Core Structure Variations

  • Target Compound : 1,4,5,6-Tetrahydropyridazin-6-one core with a sulfone-substituted tetrahydrothiophene and benzoate ester .
  • Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate () : Tetrahydropyridine core with tosyl, phenyl, and thiophene substituents .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Fused imidazo[1,2-a]pyridine core with cyano, nitrophenyl, and phenethyl groups .
  • Metsulfuron-methyl () : Triazine core with sulfonylurea and methyl/methoxy groups, used as a herbicide .

Key Substituents and Implications

Compound Name Core Structure Key Substituents Functional Impact
Target Compound Pyridazinone 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone), benzoate ester Sulfone increases polarity; ester enhances lipophilicity .
Compound Tetrahydropyridine Tosyl (sulfonamide), thiophene, phenyl Tosyl group may improve crystallinity; thiophene enables π-π interactions .
Compound Imidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl Nitrophenyl and cyano groups introduce electron-withdrawing effects .
Metsulfuron-methyl Triazine Sulfonylurea, methoxy, methyl Sulfonylurea bridge critical for herbicidal activity (ALS inhibition) .

Physicochemical Properties

  • Melting Points: Compound: 152–159°C . Compound: 243–245°C . Target Compound: Not reported, but sulfone groups typically elevate melting points.
  • Solubility : Sulfone and ester groups in the target compound suggest moderate aqueous solubility, likely lower than ’s sulfonylureas due to reduced ionizability.
  • Spectroscopic Data :
    • Target Compound : Expected IR C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide). ¹H NMR would show sulfone-proximal protons downfield-shifted (~3.0–4.0 ppm) .

Biological Activity

Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene moiety and a pyridazinone structure, which are known to contribute to various biological activities. Its molecular formula is C18_{18}H20_{20}N4_{4}O4_{4}S, and it has a molecular weight of approximately 396.44 g/mol.

Structural Features

FeatureDescription
Molecular FormulaC18_{18}H20_{20}N4_{4}O4_{4}S
Molecular Weight396.44 g/mol
Functional GroupsAmine, Ester, Carbonyl
Key MoietiesTetrahydrothiophene, Pyridazinone

This compound exhibits various biological activities attributed to its structural components. The tetrahydrothiophene ring is associated with anti-inflammatory and antimicrobial properties. The pyridazinone segment has been linked to antitumor activity.

Antitumor Activity

Recent studies have shown that derivatives of pyridazinone compounds can inhibit cancer cell proliferation. For example:

  • Study Findings : A series of pyridazinone derivatives were tested against multiple cancer cell lines (MCF-7 and MDA-MB-468). Compounds similar in structure to this compound demonstrated significant cytotoxicity and selective inhibition of tumor growth compared to standard treatments like gefitinib .

Antimicrobial Activity

The compound's thiophene component suggests potential antimicrobial properties. Thiophene derivatives have been studied for their effectiveness against various pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial effect

Other Biological Activities

In addition to antitumor and antimicrobial effects, preliminary data suggest that this compound may also possess:

  • Anti-inflammatory properties : Related to the inhibition of pro-inflammatory cytokines.
  • Antioxidant activity : Potentially reducing oxidative stress in cells.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of a series of pyridazinone compounds against breast cancer cell lines. The results indicated that certain compounds exhibited a synergistic effect when combined with existing chemotherapeutics, leading to enhanced apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several thiophene derivatives were synthesized and tested against common bacterial strains. The results showed that modifications at the thiophene ring significantly affected antimicrobial potency .

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